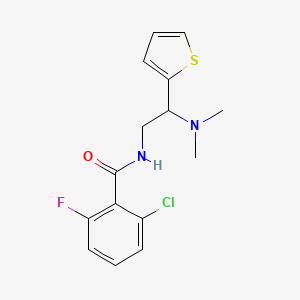
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide is a chemical compound that has been extensively studied for its potential in scientific research applications. This compound has been synthesized using various methods and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the disruption of these processes, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of various proteins, which is important for the regulation of various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide in lab experiments is its unique mechanism of action. This compound has been found to inhibit protein kinase CK2, which is involved in various cellular processes. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are many future directions for research on 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide. One potential direction is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to investigate the potential of this compound in vivo, as well as its potential in combination with other cancer therapies. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its potential in other disease states.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-fluoro-2-nitroaniline with 2-(dimethylamino)ethyl chloride followed by the reaction of the resulting compound with 2-thiophen-2-ylethylamine in the presence of sodium hydride. The final product is obtained by reacting the intermediate with thionyl chloride and 2-chlorobenzoyl chloride.
Applications De Recherche Scientifique
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide has been extensively studied for its potential in scientific research applications. It has been found to have a unique mechanism of action, which makes it a promising candidate for further research. This compound has been studied for its potential in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEJJLWLVGGQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

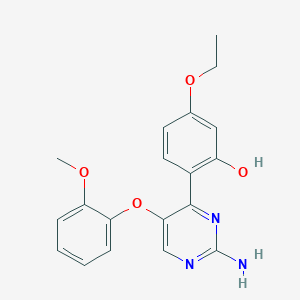
![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)
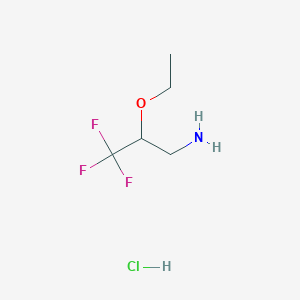
![4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2429908.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![(Z)-2-(ethylsulfonyl)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2429910.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2429911.png)
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
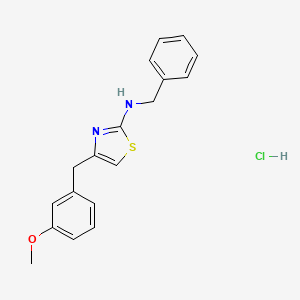

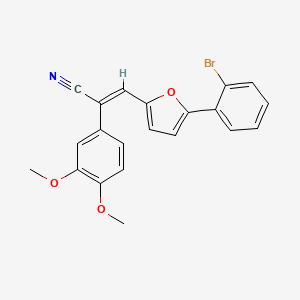
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
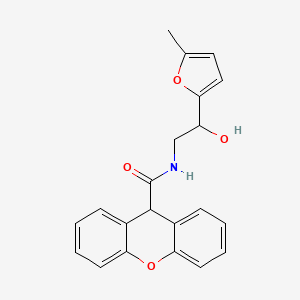
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)